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Compound of Interest

Compound Name: 9-Vinylphenanthrene

Cat. No.: B013942

An extensive search of scientific literature and crystallographic databases, including the
Cambridge Structural Database (CSD), reveals that a complete, publicly available crystal
structure analysis of 9-vinylphenanthrene has not been reported. While general chemical and
physical properties of 9-vinylphenanthrene are known, the detailed three-dimensional
arrangement of its atoms in the solid state, which is determined through single-crystal X-ray
diffraction, remains unelucidated in the public domain.

This technical guide, therefore, serves a dual purpose. Firstly, it transparently communicates
the current unavailability of crystallographic data for 9-vinylphenanthrene. Secondly, to fulfill
the user's request for an in-depth technical guide and to illustrate the principles and
methodologies of crystal structure analysis, we present a comprehensive analysis of a closely
related and structurally relevant molecule: 9,10-dihydrophenanthrene. The experimental
protocols and data presentation formats provided for this analogue serve as a robust template
for what a complete analysis of 9-vinylphenanthrene would entalil.

lllustrative Crystal Structure Analysis: 9,10-
Dihydrophenanthrene

As a surrogate for 9-vinylphenanthrene, 9,10-dihydrophenanthrene provides a valuable
example of the crystallographic data and experimental procedures central to understanding the
solid-state conformation and packing of phenanthrene derivatives.

Data Presentation
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The following tables summarize the key crystallographic and geometric parameters for 9,10-
dihydrophenanthrene, obtained from its reported crystal structure.

Table 1: Crystal Data and Structure Refinement for 9,10-Dihydrophenanthrene
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Parameter Value
Empirical formula Ci4H12
Formula weight 180.24
Temperature 295(2) K
Wavelength 1.54178 A
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a 5.894(2) A

b 9.489(3) A

C 17.584(5) A
a 90°

B 99.78(3)°

y 90°

Volume 969.3(5) A3
z 4

Density (calculated) 1.236 Mg/m3
Absorption coefficient 0.528 mm~1
F(000) 384

Crystal size 0.40 x 0.30 x 0.20 mm

Theta range for data collection

4.96 to 64.96°

Index ranges

-6<h<6,0<k<11,0<1<20

Reflections collected

1686

Independent reflections

1599 [R(int) = 0.027]
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Completeness to theta = 64.96° 99.8 %

Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 1599/0/155

Goodness-of-fit on F2 1.054

Final R indices [I>2sigma(l)] R1=0.041, wR2 =0.118

R indices (all data) R1 =0.052, wR2 =0.127
Largest diff. peak and hole 0.13and-0.12 e.A-3

Table 2: Selected Bond Lengths (A) for 9,10-Dihydrophenanthrene

Atom 1 Atom 2 Length (A)
c(1) c(2) 1.385(3)
C(1) C(10a) 1.396(3)
c@) c@) 1.381(3)
C(@3) C(4) 1.382(3)
C(4) C(4a) 1.393(3)
C(4a) C(4b) 1.459(3)
C(4b) C(5) 1.395(3)
C(4b) C(10b) 1.398(3)
C(5) C(6) 1.380(3)
C(9) C(10) 1.543(3)
C(9) C(10a) 1.509(3)
C(10) C(10b) 1.508(3)

Table 3: Selected Bond Angles (°) for 9,10-Dihydrophenanthrene
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Atom 1 Atom 2 Atom 3 Angle (°)
C(2) C(1) C(10a) 120.3(2)
C(3) C(2) C(1) 120.4(2)
C@) Cc@3) C(4) 119.9(2)
C(3) C(4) C(4a) 120.5(2)
C(4) C(4a) C(4b) 121.2(2)
C(5) C(4b) C(10b) 118.5(2)
C(10) C(9) C(10a) 112.9(2)
C(9) C(10) C(10D) 112.8(2)
C() C(10a) C(4a) 118.7(2)
c(1) C(10a) C(9) 120.0(2)
C(5) C(10b) C(4b) 118.6(2)
C(5) C(10b) C(10) 120.1(2)

Experimental Protocols

The determination of a crystal structure, such as that of 9,10-dihydrophenanthrene, follows a
well-defined experimental workflow. The primary technique employed is single-crystal X-ray
diffraction.

1. Crystallization: High-quality single crystals of the target compound are grown. A common
method is slow evaporation of a saturated solution. For a compound like 9,10-
dihydrophenanthrene, a suitable solvent system might be a mixture of ethanol and water or a
hydrocarbon solvent like hexane. The goal is to produce a crystal of sufficient size (typically
0.1-0.5 mm in each dimension) with a well-defined shape and no visible defects.

2. Data Collection: A selected single crystal is mounted on a goniometer head of a
diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 295 K) to minimize
thermal vibrations of the atoms. The diffractometer directs a monochromatic X-ray beam onto
the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the
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atoms in the crystal lattice, producing a pattern of diffraction spots. A detector records the
position and intensity of these spots.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell parameters and space group. The phase problem is then solved using direct
methods or Patterson methods to generate an initial model of the crystal structure. This model
is then refined using a least-squares method, where the calculated diffraction pattern from the
model is compared to the experimental data. The refinement process adjusts atomic positions,
and thermal parameters until the model best fits the observed data.

Visualization of the Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment can be visualized as follows:
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Workflow for Crystal Structure Analysis.
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Conclusion

While a definitive crystal structure for 9-vinylphenanthrene is not currently available in the
public domain, the principles and procedures for its determination are well-established. The
provided analysis of the closely related 9,10-dihydrophenanthrene serves as a comprehensive
template for the data and methodologies that would be integral to a complete technical guide
on the crystal structure of 9-vinylphenanthrene. Researchers in materials science and drug
development are encouraged to pursue the crystallization and structural analysis of 9-
vinylphenanthrene to fill this gap in the scientific literature. Such a study would provide
valuable insights into its solid-state properties and potential applications.

« To cite this document: BenchChem. [Crystal Structure of 9-Vinylphenanthrene: A Search for
Definitive Structural Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b013942#crystal-structure-analysis-of-9-
vinylphenanthrene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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